molecular formula C17H15N3O3 B5886293 3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B5886293
M. Wt: 309.32 g/mol
InChI Key: FPDVIVWVOTVJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting intermediate is further reacted with phenyl isocyanate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-ethyl-2,4-dioxo-N-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-20-16(22)13-9-8-11(10-14(13)19-17(20)23)15(21)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDVIVWVOTVJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.